molecular formula C18H21ClN2O4 B6423397 ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 849136-24-9

ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No. B6423397
CAS RN: 849136-24-9
M. Wt: 364.8 g/mol
InChI Key: SJEQGMRUSCFMDA-UHFFFAOYSA-N
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Description

“Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C18H21ClN2O4 . It is a type of heterocyclic compound, which are a prominent and diverse class of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone . 1 H NMR (CDCl 3) δ (ppm): 0.95 (m, 6H, 2CH 3), 1.22 (m, 12H, 4CH 3), 2.34 (s, 3H, CH 3), 2.72 (q, 4H, 2CH 2 –N), 3.42 (q, 8H, 4CH 2 –N), 4.62 (S, 4H, 2CH 2 -ph), 7.15–8.4 (m, 13H, aromatic CH) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure analysis. For instance, it forms yellow crystals and has a melting point above 350°C .

Future Directions

Heterocyclic compounds like “ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate” have a wide range of uses in the field of medicinal chemistry . Future research could focus on exploring its potential applications in this field.

properties

IUPAC Name

ethyl 4-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-3-24-18(23)21-6-4-20(5-7-21)11-13-9-17(22)25-16-8-12(2)15(19)10-14(13)16/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEQGMRUSCFMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

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